molecular formula C11H17N5 B14005800 2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine CAS No. 6632-45-7

2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine

Cat. No.: B14005800
CAS No.: 6632-45-7
M. Wt: 219.29 g/mol
InChI Key: ABMZLNUVNSWKQW-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine typically involves the reaction of imidazole with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)acetonitrile
  • 2-(1H-Imidazol-1-yl)benzoic acid
  • 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole

Uniqueness

2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is unique due to its dual imidazole rings connected by an ethylamine linker. This structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry.

Properties

CAS No.

6632-45-7

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

2-imidazol-1-yl-N-(2-imidazol-1-ylethyl)-N-methylethanamine

InChI

InChI=1S/C11H17N5/c1-14(6-8-15-4-2-12-10-15)7-9-16-5-3-13-11-16/h2-5,10-11H,6-9H2,1H3

InChI Key

ABMZLNUVNSWKQW-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C=CN=C1)CCN2C=CN=C2

Origin of Product

United States

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